molecular formula C14H9F6N B14873936 4-Amino-2,3'-bis(trifluoromethyl)biphenyl

4-Amino-2,3'-bis(trifluoromethyl)biphenyl

Cat. No.: B14873936
M. Wt: 305.22 g/mol
InChI Key: FUMXURMEISOSJC-UHFFFAOYSA-N
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Description

4-Amino-2,3’-bis(trifluoromethyl)biphenyl is a fluorinated aromatic amine compound. It is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with an amino group at the 4-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3’-bis(trifluoromethyl)biphenyl typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 4-Amino-2,3’-bis(trifluoromethyl)biphenyl may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3’-bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, nitro compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Amino-2,3’-bis(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3’-bis(trifluoromethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9F6N

Molecular Weight

305.22 g/mol

IUPAC Name

3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H9F6N/c15-13(16,17)9-3-1-2-8(6-9)11-5-4-10(21)7-12(11)14(18,19)20/h1-7H,21H2

InChI Key

FUMXURMEISOSJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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